17-(Allylamino-d5) Geldanamycin

Description

Overview of Ansamycin (B12435341) Antibiotics and Their Biological Activities

Ansamycins are a class of macrolide antibiotics characterized by a unique "ansa" structure, which consists of an aromatic moiety bridged by a long aliphatic chain. wikipedia.orgrsc.org The term "ansa" is Latin for handle, aptly describing this distinctive molecular architecture. wikipedia.orgrsc.org First discovered in 1959, these secondary metabolites are primarily produced by bacteria, particularly actinomycetes of the genus Streptomyces. wikipedia.orgrsc.orgmdpi.com

The aromatic core of ansamycins can vary, leading to different subclasses. For instance, rifamycins (B7979662) possess a naphthalene (B1677914) or naphthoquinone ring system, while geldanamycin (B1684428) features a benzene (B151609) or benzoquinone core. wikipedia.org This structural diversity gives rise to a wide spectrum of biological activities. Ansamycins have demonstrated antibacterial, antifungal, and antiviral properties. wikipedia.orgresearchgate.net Rifamycin, for example, is a cornerstone in the treatment of tuberculosis and other mycobacterial infections. wikipedia.orgglobalrph.com Beyond their antimicrobial effects, certain ansamycins, notably geldanamycin and its derivatives, exhibit potent anticancer activity by inhibiting a crucial molecular chaperone, Heat Shock Protein 90. mdpi.comresearchgate.net

Table 1: Biological Activities of Ansamycin Antibiotics

| Activity | Description | Example Compound(s) |

| Antibacterial | Effective against many Gram-positive and some Gram-negative bacteria by inhibiting bacterial RNA synthesis. globalrph.com | Rifamycin wikipedia.org |

| Antifungal | Shows inhibitory effects against various fungal species. researchgate.net | Geldanamycin mdpi.com |

| Antiviral | Demonstrates activity against bacteriophages and poxviruses. wikipedia.org | Rifamycins wikipedia.org |

| Anticancer | Exerts cytotoxic effects on cancer cells through inhibition of key cellular proteins like Hsp90. mdpi.comnih.gov | Geldanamycin, Ansamitocin wikipedia.orgnih.gov |

| Immunosuppressive | Exhibits properties that can suppress the immune system. researchgate.net | Ansamycins researchgate.net |

Geldanamycin as a Prototypical Hsp90 Inhibitor: Historical Context and Limitations in Research

Geldanamycin was first isolated in 1970 from the bacterium Streptomyces hygroscopicus. mdpi.com While initially noted for its weak antibacterial and antifungal activities, its potent anticancer properties were later discovered. mdpi.com Subsequent research revealed that Geldanamycin's mechanism of action involves the powerful and specific inhibition of Heat Shock Protein 90 (Hsp90). nih.govacs.orgnih.gov

Hsp90 is a molecular chaperone that is vital for the stability, folding, and function of numerous "client" proteins. nih.govacs.org In cancer cells, many of these client proteins are oncoproteins, transcription factors, and kinases that are critical for tumor growth, survival, and metastasis. nih.govacs.org Geldanamycin binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its essential ATPase activity. nih.govnih.gov This disruption of Hsp90 function leads to the degradation of its client proteins via the ubiquitin-proteasome pathway, thereby blocking multiple oncogenic signaling pathways simultaneously. oncotarget.com

Despite its promise as a potent Hsp90 inhibitor, Geldanamycin itself proved unsuitable for clinical development due to significant limitations. nih.govfrontiersin.org Its primary drawbacks include poor water solubility and severe hepatotoxicity (liver damage), which made it too toxic for use in humans. mdpi.comnih.govfrontiersin.org These challenges necessitated the development of synthetic derivatives to improve its pharmacological properties.

Evolution of Geldanamycin Derivatives: Focus on Modifications at Position 17

To overcome the limitations of the parent compound, extensive medicinal chemistry efforts focused on creating semi-synthetic analogs of Geldanamycin. frontiersin.org Analysis of Geldanamycin's structure when bound to Hsp90 revealed that the methoxy (B1213986) group at position 17 of the benzoquinone ring is exposed to the solvent and is not essential for binding. frontiersin.org This position was identified as an ideal site for chemical modification to enhance the drug's properties without compromising its Hsp90 inhibitory activity. frontiersin.orgnih.gov

Substitution of the methoxy group at position 17 with various amine-containing side chains proved to be a successful strategy. frontiersin.orgnih.gov This modification led to the creation of a new generation of Geldanamycin analogs with significantly improved water solubility and reduced hepatotoxicity. nih.govnih.gov

Two of the most important derivatives to emerge from this research are:

17-Allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG, Tanespimycin): This was the first Geldanamycin analog to enter clinical trials. nih.gov It retained the potent Hsp90 inhibitory activity of the parent compound but exhibited a much more favorable toxicity profile. nih.govnih.gov

17-(Dimethylaminoethylamino)-17-demethoxygeldanamycin (17-DMAG, Alvespimycin): This derivative showed even greater water solubility compared to 17-AAG, offering further advantages for formulation and administration. nih.govnih.govauajournals.org

The development of these 17-substituted analogs represented a critical step forward, allowing the therapeutic potential of Hsp90 inhibition to be explored in numerous clinical trials. nih.govnih.gov

Table 2: Comparison of Geldanamycin and Key Position-17 Derivatives

| Compound | Key Feature | Advantage over Geldanamycin | Status |

| Geldanamycin | Prototypical Hsp90 Inhibitor | N/A | Preclinical; limited by toxicity nih.govfrontiersin.org |

| 17-AAG (Tanespimycin) | Allylamino substitution at C17 | Reduced hepatotoxicity, improved bioavailability nih.gov | Advanced to numerous clinical trials nih.govnih.gov |

| 17-DMAG (Alvespimycin) | Dimethylaminoethylamino substitution at C17 | High water solubility, potent activity nih.govnih.gov | Advanced to clinical trials nih.gov |

| IPI-504 (Retaspimycin) | Hydroquinone (B1673460) form of 17-AAG | Greater water solubility, potent inhibitor researchgate.net | Advanced to clinical trials researchgate.net |

Significance of 17-(Allylamino-d5) Geldanamycin in Preclinical Research and Analytical Science

While compounds like 17-AAG are developed for therapeutic use, their deuterated counterparts, such as this compound, play a distinct but equally crucial role in pharmaceutical research and development. The "d5" in the name indicates that five hydrogen atoms in the allylamino group have been replaced with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. clearsynth.comnih.gov

The primary significance of this compound is its use as an internal standard in analytical chemistry, particularly in quantitative mass spectrometry-based assays (e.g., LC-MS/MS). clearsynth.comchromforum.org In preclinical and clinical studies, it is essential to accurately measure the concentration of the active drug (17-AAG) in biological matrices like plasma, blood, or tissue. nih.govmdpi.comnih.govuq.edu.au This process, known as pharmacokinetics, is fundamental to understanding how a drug is absorbed, distributed, metabolized, and eliminated by the body.

Here's how this compound is used:

Co-extraction: A known, precise amount of the deuterated standard is added to a biological sample before it is processed. clearsynth.com

Similar Behavior: Because it is chemically almost identical to the non-deuterated drug (17-AAG), the deuterated standard behaves in the same way during extraction, purification, and injection into the analytical instrument. This inherently corrects for any loss of the analyte during sample preparation. chromforum.org

Mass Distinction: The key difference is its mass. The deuterium atoms make this compound heavier than 17-AAG. A mass spectrometer can easily distinguish between the two compounds based on this mass difference. clearsynth.comnih.gov

Accurate Quantification: By comparing the signal intensity of the analyte (17-AAG) to the known concentration of the internal standard (this compound), researchers can calculate the exact concentration of the drug in the original sample with high precision and accuracy, compensating for variations in instrument response and matrix effects. clearsynth.comchromforum.org

Therefore, this compound is not a therapeutic agent itself but an indispensable analytical tool that enables the robust and reliable characterization of its non-deuterated, clinically investigated counterpart, 17-AAG.

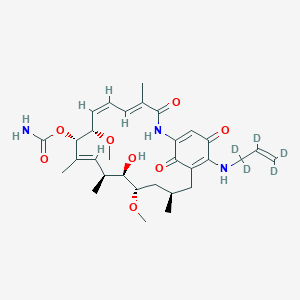

Structure

3D Structure

Properties

Molecular Formula |

C31H43N3O8 |

|---|---|

Molecular Weight |

590.7 g/mol |

IUPAC Name |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(1,1,2,3,3-pentadeuterioprop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9-,18-10+,20-15+/t17-,19+,24+,25+,27-,29+/m1/s1/i1D2,8D,12D2 |

InChI Key |

AYUNIORJHRXIBJ-RWUAJJENSA-N |

Isomeric SMILES |

[2H]C(=C([2H])C([2H])([2H])NC1=C2C[C@H](C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](\C=C/C=C(/C(=O)NC(=CC1=O)C2=O)\C)OC)OC(=O)N)\C)C)O)OC)C)[2H] |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC |

Origin of Product |

United States |

Synthesis and Structural Modification of 17 Allylamino D5 Geldanamycin

Semi-synthetic Derivatization Strategies of Geldanamycin (B1684428)

Geldanamycin, a benzoquinone ansamycin (B12435341) produced by the bacterium Streptomyces hygroscopicus, serves as a versatile starting point for the creation of numerous derivatives. nih.govwikipedia.org Its complex structure features several reactive sites that can be chemically modified. The primary strategy for creating analogs involves semi-synthesis, a process that uses the natural product as a scaffold and introduces new functional groups. This approach is often more efficient than a total synthesis from simple starting materials.

A significant focus of these semi-synthetic efforts has been the modification of the benzoquinone ring, a key feature of the geldanamycin molecule. acs.org This ring's inherent reactivity allows for a range of functionalization reactions, leading to a diverse library of derivatives with altered properties. acs.org Both the C-17 and C-19 positions on this ring have been targets for modification, though the C-17 position has received considerably more attention. nih.govacs.org

Chemical Modifications at the C-17 Position: Rationale and Impact on Analog Properties

The C-17 position of geldanamycin is particularly amenable to modification. The methoxy (B1213986) group at this position acts as a vinylogous ester, making it a good leaving group in nucleophilic substitution reactions. nih.govacs.org This reactivity allows for the introduction of a wide variety of substituents, particularly amines. nih.govacs.org

The rationale behind modifying the C-17 position is multifaceted. A primary driver has been the desire to improve the parent compound's pharmacological properties. For instance, the introduction of an allylamino group at C-17 to create 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG) was a significant step in developing more clinically viable Hsp90 inhibitors. nih.govnih.gov This modification aimed to enhance the compound's properties, although challenges with solubility and other factors remained. nih.govnih.gov

Further modifications at the C-17 position have led to the development of other important analogs. For example, the synthesis of 17-(2-dimethylaminoethyl)amino-17-demethoxygeldanamycin (17-DMAG) resulted in a compound with increased water solubility, a desirable characteristic for drug formulation. nih.govaacrjournals.org The exploration of a wide array of C-17-substituted amine derivatives has been a major focus in the pursuit of Hsp90 inhibitors. nih.govacs.org

The introduction of different functional groups at C-17 can significantly impact the resulting analog's properties. These changes can affect:

Binding Affinity: The nature of the substituent can influence how tightly the molecule binds to its target protein, Hsp90.

Solubility: As seen with 17-DMAG, modifications can dramatically improve water solubility. nih.govaacrjournals.org

Deuterium (B1214612) Labeling (d5) for Isotopic Tracing and Analytical Applications

The synthesis of 17-(Allylamino-d5) Geldanamycin introduces a unique feature: the incorporation of five deuterium atoms into the allylamino group. Deuterium is a stable, non-radioactive isotope of hydrogen. This isotopic labeling serves a crucial purpose in analytical chemistry and metabolic studies.

In a technique known as isotope dilution mass spectrometry, a deuterated standard like this compound is added in a known amount to a biological sample. Because the deuterated and non-deuterated versions of the molecule have nearly identical chemical properties, they behave similarly during sample preparation and analysis. However, they can be distinguished by their mass-to-charge ratio in a mass spectrometer. This allows for highly accurate quantification of the non-deuterated compound in the sample, as the deuterated standard serves as an internal reference, correcting for any loss of the analyte during the analytical process.

The use of stable isotope-labeled internal standards is a well-established method for improving the accuracy and precision of quantitative analyses of small organic molecules in complex matrices like wastewater. rsc.org This principle is directly applicable to the analysis of geldanamycin analogs in biological systems. Furthermore, isotopic labeling can be used to trace the metabolic fate of a compound within a biological system, providing insights into how it is processed and broken down. biorxiv.org

Comparative Analysis with Other Geldanamycin Analogs (e.g., 17-AAG, 17-DMAG)

To understand the significance of this compound, it is essential to compare it with its non-deuterated counterpart, 17-AAG, and another key analog, 17-DMAG.

| Compound | Key Structural Feature | Notable Properties | Primary Use/Significance |

| Geldanamycin | Natural product with a methoxy group at C-17. | Potent Hsp90 inhibitor, but has poor solubility and hepatotoxicity. wikipedia.orgnih.gov | Lead compound for the development of semi-synthetic analogs. nih.gov |

| 17-AAG (Tanespimycin) | Allylamino group at C-17. | Improved properties over geldanamycin, but still has poor solubility. nih.govnih.gov | One of the first geldanamycin analogs to enter clinical trials. nih.gov |

| 17-DMAG (Alvespimycin) | Dimethylaminoethylamino group at C-17. | Increased water solubility and superior antitumor activity compared to 17-AAG. aacrjournals.orgnih.gov | A second-generation Hsp90 inhibitor with improved pharmaceutical properties. aacrjournals.org |

| This compound | Deuterated allylamino group at C-17. | Chemically similar to 17-AAG but with a higher mass. | Primarily used as an internal standard for accurate quantification of 17-AAG in analytical studies. |

The development from geldanamycin to 17-AAG and then to 17-DMAG illustrates a clear progression towards improving the physicochemical and pharmacological properties of these Hsp90 inhibitors. nih.govaacrjournals.orgnih.gov While 17-AAG was a significant advancement, its limited water solubility remained a challenge. nih.govnih.gov 17-DMAG addressed this issue, demonstrating the impact of rational chemical modification at the C-17 position. nih.govaacrjournals.org The synthesis of this compound represents a different kind of advancement—not in therapeutic efficacy, but in providing a critical tool for the precise analytical measurement of its non-deuterated counterpart, 17-AAG.

Molecular and Cellular Mechanisms of Hsp90 Inhibition by 17 Allylamino D5 Geldanamycin

Hsp90 Binding Characteristics and Allosteric Modulation

Interaction with the N-terminal ATP-Binding Pocket of Hsp90

17-(Allylamino-d5) Geldanamycin (B1684428), a deuterated analog of 17-AAG, is a potent inhibitor of Heat shock protein 90 (Hsp90). labmix24.com Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins. oncotarget.comfrontiersin.org The inhibitory action of 17-(Allylamino-d5) Geldanamycin stems from its specific interaction with the N-terminal adenosine (B11128) triphosphate (ATP)-binding pocket of Hsp90. oncotarget.comnih.govmdpi.com This binding is competitive with ATP and disrupts the chaperone's normal ATP-dependent cycle. nih.govmdpi.com The ansamycin (B12435341) structure of geldanamycin and its derivatives, including 17-AAG, facilitates this high-affinity binding. nih.gov By occupying the ATP binding site, this compound locks Hsp90 in a conformation that is unfavorable for client protein activation and maturation. nih.gov

Inhibition of Hsp90 ATPase Activity

The binding of this compound to the N-terminal domain of Hsp90 directly inhibits the intrinsic ATPase activity of the chaperone. oncotarget.commdpi.comoncotarget.com This ATPase function is essential for the conformational changes Hsp90 undergoes to process and stabilize its client proteins. oncotarget.com Inhibition of this activity stalls the chaperone cycle, preventing the proper folding and maturation of a wide array of signaling proteins. oncotarget.commdpi.com The disruption of the Hsp90 homodimer's active state is a key consequence of this inhibition. nih.gov

Downstream Effects on Hsp90 Client Protein Dynamics

Destabilization and Proteasomal Degradation of Oncogenic Client Proteins

The inhibition of Hsp90's chaperone function by this compound leads to the destabilization of its client proteins. oncotarget.com Unable to be properly folded and maintained, these client proteins become targets for the ubiquitin-proteasome pathway, leading to their degradation. oncotarget.commdpi.com This process is a central mechanism of the compound's anti-tumor activity. A significant consequence of this is the depletion of multiple oncoproteins within cancer cells. oncotarget.comnih.gov

Modulation of Key Signaling Pathways (e.g., Akt, Raf-1, HER2, Bcr-Abl, EGFR)

The degradation of Hsp90 client proteins has profound effects on various signaling pathways critical for cancer cell growth and survival. nih.gov

Akt: 17-AAG treatment leads to the depletion of Akt, a key kinase in cell survival and proliferation pathways. nih.govnih.govelsevierpure.com This results in the dephosphorylation and inactivation of downstream targets like members of the Forkhead box protein (FOXO) family. nih.gov

Raf-1: The compound causes the destabilization and subsequent degradation of Raf-1, a crucial component of the MAPK/ERK signaling cascade that regulates cell growth and differentiation. nih.govnih.govnih.gov

HER2: In cancer cells overexpressing HER2, 17-AAG induces the degradation of this receptor tyrosine kinase, a key driver of tumorigenesis in certain breast and prostate cancers. elsevierpure.comnih.gov

Bcr-Abl: The Bcr-Abl fusion protein, characteristic of certain leukemias, is an Hsp90 client. frontiersin.orgnih.govresearchgate.net Inhibition of Hsp90 by 17-AAG leads to the degradation of Bcr-Abl, inducing apoptosis in Bcr-Abl-positive cells. nih.govresearchgate.net

EGFR: While not as consistently reported as other clients, the epidermal growth factor receptor (EGFR) has also been shown to be affected by Hsp90 inhibition in some contexts.

The table below summarizes the impact of 17-AAG on these key signaling proteins.

| Signaling Protein | Effect of 17-AAG Treatment | Consequence |

| Akt | Depletion and reduced phosphorylation | Inhibition of cell survival signals. nih.govnih.govelsevierpure.com |

| Raf-1 | Destabilization and degradation | Disruption of the MAPK/ERK pathway. nih.govnih.govnih.gov |

| HER2 | Degradation | Inhibition of a key oncogenic driver. elsevierpure.comnih.gov |

| Bcr-Abl | Degradation | Apoptosis in Bcr-Abl positive leukemias. nih.govresearchgate.net |

Cellular Consequences of Hsp90 Inhibition

The molecular events triggered by this compound culminate in significant cellular consequences, primarily impacting cell cycle progression and survival.

Treatment with 17-AAG has been shown to induce cell cycle arrest, often at the G1 or G2/M phase, depending on the cancer cell type. nih.govnih.govnih.gov This arrest is associated with a decrease in the levels of key cell cycle regulators such as cyclin-dependent kinases (CDK) 4 and 6. nih.gov

Furthermore, the disruption of multiple pro-survival signaling pathways and the degradation of anti-apoptotic proteins ultimately lead to the induction of apoptosis. nih.govnih.govnih.gov This programmed cell death is characterized by the activation of caspases, including caspase-3, -8, and -9. nih.govnih.gov The table below outlines the primary cellular outcomes of Hsp90 inhibition by 17-AAG.

| Cellular Process | Effect of 17-AAG Treatment | Key Mediators |

| Cell Cycle | Arrest at G1 or G2/M phase | Downregulation of CDK4 and CDK6. nih.govnih.govnih.gov |

| Apoptosis | Induction of programmed cell death | Activation of Caspase-3, -8, and -9. nih.govnih.gov |

| Cell Motility | Reduction | Downregulation of c-Met. nih.gov |

Induction of Cytostasis and Apoptosis in Preclinical Models

The inhibition of Heat shock protein 90 (Hsp90) by 17-AAG has been shown to induce both cytostasis (a state of arrested cell growth) and apoptosis (programmed cell death) across a variety of preclinical cancer models. This dual activity stems from the critical role of Hsp90 in maintaining the stability and function of numerous client proteins that are essential for tumor cell proliferation and survival.

In human colon carcinoma HCT-116 cells, treatment with 17-AAG significantly inhibits cell proliferation in a time- and concentration-dependent manner. nih.gov This cytostatic effect is a prelude to apoptosis, which is also induced in a dose-dependent fashion. nih.gov The apoptotic process in these cells is mediated through the mitochondrial pathway, as evidenced by the upregulation of key effector proteins such as cytochrome c, caspase-9, and caspase-3. nih.gov

Similarly, in human urinary bladder cancer cell lines, 17-AAG treatment leads to a dose-dependent induction of apoptotic cell death. spandidos-publications.com This is accompanied by the proteolytic cleavage of caspases 8, 9, and 3, indicating the involvement of both extrinsic and intrinsic apoptotic pathways. nih.gov The compound has also demonstrated potent pro-apoptotic activity in Bcr-Abl-positive human leukemic blasts, which are known to be resistant to conventional chemotherapy. nih.gov In these cells, 17-AAG treatment triggers the cytosolic accumulation of cytochrome c and the activation of caspase-9 and caspase-3. nih.gov

Furthermore, studies in human cervical carcinoma cell lines (HeLa and SiHa) have shown that 17-AAG not only induces cytotoxicity on its own but also enhances the cell-killing effects of ionizing radiation. researchgate.netnih.gov The increased cell death in this context is attributed to a combination of both programmed (apoptotic) and non-programmed cell death mechanisms. researchgate.netnih.gov

Table 1: Preclinical Models Demonstrating Cytostasis and Apoptosis Induced by 17-AAG

| Cell Line | Cancer Type | Observed Effects | Key Molecular Findings |

|---|---|---|---|

| HCT-116 | Human Colon Carcinoma | Cytostasis, Apoptosis | Upregulation of cytochrome c, caspase-9, and caspase-3. nih.gov |

| RT4, RT112, T24 | Human Urinary Bladder Cancer | Apoptosis | Proteolytic cleavage of caspases 8, 9, and 3. nih.gov |

| HL-60/Bcr-Abl, K562 | Human Leukemia | Apoptosis | Cytosolic accumulation of cytochrome c; cleavage of caspases 9 and 3. nih.gov |

| HeLa, SiHa | Human Cervical Carcinoma | Cytotoxicity, Apoptosis | Downregulation of Akt, Raf-1, and other pro-survival proteins. researchgate.netnih.gov |

| Gallbladder Cancer Cell Lines | Gallbladder Cancer | Reduced cell viability, Apoptosis | Reduction in EGFR, AKT, phospho-AKT, and Cyclin B1. nih.gov |

Cell Cycle Modulation and Autophagy Induction

Beyond inducing apoptosis, this compound, inferred from studies on 17-AAG, also exerts significant control over the cell cycle and can trigger autophagy, a cellular recycling process. These effects are also a direct consequence of the degradation of Hsp90 client proteins that are pivotal for cell cycle progression and the regulation of cellular stress responses.

Cell Cycle Modulation:

Treatment with 17-AAG has been shown to cause cell cycle arrest at different phases, a phenomenon that appears to be cell-type specific. In human urinary bladder cancer cells, for instance, 17-AAG induces a G1 phase arrest. spandidos-publications.com This is consistent with the observed downregulation of Hsp90 client proteins that are critical for the G1/S transition, such as cyclin-dependent kinases (CDKs). uq.edu.au

Autophagy Induction:

Autophagy is a catabolic process where cells degrade and recycle their own components to maintain homeostasis, especially under stress. Hsp90 inhibition by 17-AAG has been shown to induce autophagy in several cancer models. This is often considered a pro-survival mechanism initiated by the cell to cope with the stress of Hsp90 inhibition.

The induction of autophagy by 17-AAG is frequently linked to the inhibition of the PI3K/Akt/mTOR signaling pathway. spandidos-publications.com Akt is a well-established Hsp90 client protein, and its degradation following 17-AAG treatment leads to the deactivation of mTOR, a master regulator of autophagy. Inhibition of mTOR signaling initiates the formation of autophagosomes. In hepatocellular carcinoma, treatment with 17-AAG was shown to increase the conversion of LC3-I to LC3-II and decrease p62 protein levels, both of which are hallmark indicators of autophagy activation. spandidos-publications.com

Interestingly, the role of autophagy in the context of Hsp90 inhibition can be complex. While it can act as a survival mechanism, in some cases, its dysregulation can contribute to cell death. For example, in Leishmania parasites, 17-AAG treatment leads to an abnormal activation of the autophagic pathway, resulting in the formation of immature autophagosomes and ultimately contributing to parasite death. nih.govnih.gov This suggests that the cellular context and the integrity of the autophagic machinery can determine the ultimate outcome of 17-AAG-induced autophagy.

Table 2: Cell Cycle and Autophagy Modulation by 17-AAG in Preclinical Models

| Cell Line/Model | Cancer/Organism Type | Cell Cycle Phase of Arrest | Autophagy Induction | Key Molecular Findings |

|---|---|---|---|---|

| Human Urinary Bladder Cancer Cells | Urinary Bladder Cancer | G1 Phase spandidos-publications.com | Not specified | Downregulation of multiple Hsp90 clients. spandidos-publications.com |

| HCT-116 | Human Colon Carcinoma | G2/M Phase nih.govnih.gov | Not specified | Reduction in cyclin B1 levels. nih.gov |

| Hepatocellular Carcinoma | Liver Cancer | Not specified | Yes spandidos-publications.com | Inhibition of Akt/mTOR pathway. spandidos-publications.com |

| Leishmania | Parasite | Not applicable | Yes (abnormal) nih.govnih.gov | Formation of immature autophagosomes. nih.govnih.gov |

| Gallbladder Cancer Cells | Gallbladder Cancer | G2/M Phase nih.gov | Not specified | Reduction in Cyclin B1. nih.gov |

Preclinical Pharmacodynamics and Pharmacokinetics of 17 Allylamino D5 Geldanamycin

In Vitro Pharmacodynamic Characterization

Anti-proliferative Efficacy in Diverse Cell Lines

17-(Allylamino) Geldanamycin (B1684428) (17-AAG), a derivative of geldanamycin, demonstrates significant anti-proliferative effects across a wide array of cancer cell lines. nih.govfrontiersin.orgnih.govnih.govspandidos-publications.com This activity stems from its ability to inhibit Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous proteins that are essential for tumor cell growth and survival. nih.govnih.gov The inhibition of HSP90 by 17-AAG leads to the degradation of these client proteins, resulting in cell cycle arrest and a reduction in cell proliferation. nih.govnih.gov

The anti-proliferative efficacy of 17-AAG is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values vary considerably among different cancer cell lines, reflecting the diverse genetic and molecular backgrounds of the tumors. For instance, in prostate cancer cell lines, the IC50 values for 17-AAG have been reported to range from 25 to 45 nM. medchemexpress.com Specifically, the LNCaP cell line showed an IC50 of 25 nM, while DU-145 and PC-3 cells had IC50 values of 45 nM and 25 nM, respectively. medchemexpress.com Another study reported IC50 values for a derivative, 17-ABAG, as 30.15 nM in LNCaP, 102.63 nM in DU-145, and 44.27 nM in PC-3 cells. spandidos-publications.com

In breast cancer, the anti-proliferative effects of 17-AAG are also well-documented. nih.govspandidos-publications.com The IC50 values in breast cancer cell lines overexpressing HER2, a key oncogenic driver and an HSP90 client protein, range from 4 to 72 nM. A comparative study of 17-AAG and its water-soluble analogs in breast cancer cell lines MCF-7, SKBR-3, and MDA-MB-231 demonstrated time- and dose-dependent anti-proliferative effects. nih.govspandidos-publications.com For example, the 50% growth inhibition (GI50) concentration for 17-AAG and its analogs was less than 2 µM after 72 hours of exposure. nih.gov

The anti-proliferative activity of 17-AAG has also been observed in other cancer types. In human colon carcinoma HCT-116 cells, 17-AAG significantly inhibited proliferation in a time- and concentration-dependent manner, with an IC50 of 23.24 mg/l at 24 hours and 1.71 mg/l at 48 hours. nih.gov In neuroblastoma cell lines, both MYCN-amplified (IMR-32) and non-MYCN amplified (SK-N-SH), 17-AAG at concentrations of 0.5 and 1 µM significantly inhibited cellular proliferation and viability at 72 and 96 hours post-treatment. nih.gov Furthermore, in human uveal melanoma cell lines, 300 nM of 17-AAG was shown to affect the cell cycle. researchgate.net In human cervical carcinoma cell lines HeLa and SiHa, 17-AAG demonstrated cytotoxic effects. nih.gov A study on malignant pleural mesothelioma cell lines also showed that 17-AAG led to significant inhibition of cell proliferation. nih.gov

It is noteworthy that the anti-proliferative effect of HSP90 inhibitors like 17-AAG is often cytostatic rather than cytotoxic, meaning it primarily halts cell growth rather than directly killing the cells. nih.gov However, the extent of this effect and whether it leads to cell death can be dependent on the specific cancer cell line. nih.gov

Table 1: Anti-proliferative Efficacy of 17-AAG and its Analogs in Various Cancer Cell Lines

| Cell Line | Cancer Type | Compound | IC50/GI50 | Reference |

| LNCaP | Prostate Cancer | 17-AAG | 25 nM | medchemexpress.com |

| LAPC-4 | Prostate Cancer | 17-AAG | 40 nM | medchemexpress.com |

| DU-145 | Prostate Cancer | 17-AAG | 45 nM | medchemexpress.com |

| PC-3 | Prostate Cancer | 17-AAG | 25 nM | medchemexpress.com |

| LNCaP | Prostate Cancer | 17-ABAG | 30.15 nM | spandidos-publications.com |

| DU-145 | Prostate Cancer | 17-ABAG | 102.63 nM | spandidos-publications.com |

| PC-3 | Prostate Cancer | 17-ABAG | 44.27 nM | spandidos-publications.com |

| HER2-overexpressing | Breast Cancer | 17-AAG | 4-72 nM | |

| MCF-7 | Breast Cancer | 17-AAG | <2 µM (72h) | nih.gov |

| SKBR-3 | Breast Cancer | 17-AAG | <2 µM (72h) | nih.gov |

| MDA-MB-231 | Breast Cancer | 17-AAG | <2 µM (72h) | nih.gov |

| HCT-116 | Colon Carcinoma | 17-AAG | 1.71 mg/l (48h) | nih.gov |

| IMR-32 | Neuroblastoma | 17-AAG | 0.5-1 µM | nih.gov |

| SK-N-SH | Neuroblastoma | 17-AAG | 0.5-1 µM | nih.gov |

| 92.1 (WT B-Raf) | Uveal Melanoma | 17-AAG | 300 nM (cell cycle effect) | researchgate.net |

| OCM-1 (V600E B-Raf) | Uveal Melanoma | 17-AAG | 300 nM (cell cycle effect) | researchgate.net |

| HeLa | Cervical Carcinoma | 17-AAG | Cytotoxic | nih.gov |

| SiHa | Cervical Carcinoma | 17-AAG | Cytotoxic | nih.gov |

| MM cell lines | Malignant Pleural Mesothelioma | 17-AAG | Inhibition of proliferation | nih.gov |

Concentration-Dependent Effects on Client Protein Degradation

The primary mechanism through which 17-AAG exerts its anti-proliferative effects is by binding to the N-terminal ATP-binding pocket of HSP90, which competitively inhibits its function. nih.govoncotarget.com This inhibition disrupts the chaperone's ability to stabilize a multitude of "client" proteins, many of which are critical for cancer cell signaling and survival. oncotarget.comaacrjournals.org Consequently, these client proteins become destabilized, ubiquitinated, and subsequently degraded by the proteasome. nih.govoncotarget.com

The degradation of HSP90 client proteins is a concentration-dependent phenomenon. Different client proteins exhibit varying sensitivities to HSP90 inhibition. nih.gov Some client proteins, such as HER2 (also known as ErbB2) and mutant forms of the Epidermal Growth Factor Receptor (mEGFR), are considered highly sensitive to HSP90 inhibition. nih.govaacrjournals.org In contrast, other client proteins like c-Raf and Akt are reported to be less sensitive. nih.govaacrjournals.org

Studies have shown that treatment with 17-AAG leads to a dose-dependent depletion of key signaling proteins in various cancer models. In breast cancer cells overexpressing HER2, treatment with 17-AAG at concentrations of 0.1-1 μM induces a nearly complete loss of the HER2 protein. medchemexpress.com Similarly, in cervical carcinoma cells, 17-AAG treatment resulted in the downregulation of several prosurvival and signaling proteins, including Akt1, extracellular signal-regulated kinase-1 (ERK1), Glut-1, HER-2/neu, Lyn, cAMP-dependent protein kinase, and Raf-1. nih.gov

In human colon carcinoma HCT-116 cells, 17-AAG treatment has been shown to cause the depletion of HSP90 client proteins such as CRAF and CDK4. oncotarget.com In neuroblastoma cells, 17-AAG treatment led to a significant downregulation of proteins like HMGA1, FABP5, Oct4, MYCN, prohibitin, and p-L1CAM in SK-N-SH cells. nih.gov In IMR-32 cells, a different pattern of protein expression was observed, with downregulation of Oct4, FABP5, and HMGA1. nih.gov

The sensitivity of a client protein to HSP90 inhibition appears to be directly correlated with the level of HSP90 occupancy by the inhibitor. nih.gov For highly sensitive client proteins like HER2, their degradation levels directly mirror the extent of HSP90 occupancy by the inhibitor at all time points after administration. nih.gov For less sensitive client proteins, their degradation may only occur after prolonged exposure to the drug. nih.gov This differential sensitivity highlights the complex interplay between the inhibitor concentration, duration of exposure, and the specific client protein's dependence on HSP90 for its stability.

A notable consequence of HSP90 inhibition is the compensatory induction of other heat shock proteins, particularly HSP72 (the inducible form of HSP70). oncotarget.com This is a result of the release and activation of the heat shock factor 1 (HSF1), which upregulates the transcription of heat shock genes. oncotarget.com

Apoptosis Induction in Various Cellular Models

In addition to its cytostatic effects, 17-AAG can also induce apoptosis, or programmed cell death, in various cancer cell models. nih.govnih.govspandidos-publications.comnih.gov The extent of apoptosis induction is often cell line-dependent. nih.gov

In human colon carcinoma HCT-116 cells, treatment with 1.25, 2.5, and 5 mg/l of 17-AAG for 48 hours significantly induced apoptosis. nih.gov This was accompanied by the upregulation of apoptosis-related proteins such as cytochrome c, caspase-9, and caspase-3. nih.gov The induction of apoptosis by 17-AAG in these cells has been shown to be dependent on the pro-apoptotic protein BAX. nih.gov In the absence of BAX, the mode of cell death can shift towards necrosis. nih.gov

In neuroblastoma cell lines IMR-32 and SK-N-SH, a 1 µM concentration of 17-AAG led to a significantly higher percentage of apoptotic cells, as indicated by the activation of caspases 3 and 7. nih.govfrontiersin.org Similarly, in malignant pleural mesothelioma cell lines, 17-AAG treatment resulted in significant apoptosis induction. nih.gov This was associated with decreased levels of the anti-apoptotic protein survivin. nih.gov

Studies in breast cancer cells have also demonstrated the pro-apoptotic effects of 17-AAG. nih.gov Treatment with 17-AAG was found to significantly increase cell apoptosis, potentially through the induction of endoplasmic reticulum stress and the upregulation of the PERK/eIF2α pathway. nih.gov In myogenic cells, 17-AAG activates the intrinsic apoptotic pathway, leading to PARP cleavage, chromatin condensation, and the release of mitochondrial proteins like cytochrome c and Smac/DIABLO. nih.gov This process involves the activation of caspase-9 and caspase-3. nih.gov

The induction of apoptosis is a key mechanism by which HSP90 inhibitors exert their anti-cancer activity. nih.gov By promoting the degradation of client proteins that are critical for cell survival and simultaneously activating apoptotic pathways, 17-AAG can effectively eliminate cancer cells.

Preclinical Pharmacokinetic Profiles in Non-human Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Preclinical studies in animal models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of 17-AAG. After intraperitoneal injection in mice, 17-AAG exhibits excellent bioavailability. nih.gov However, its oral bioavailability is poor. nih.gov

Following administration, 17-AAG is widely distributed in body tissues. nih.gov Importantly, studies have shown that it can penetrate the blood-brain barrier. nih.gov The compound undergoes extensive hepatic metabolism, primarily by the cytochrome P450 (CYP) 3A4 enzyme system. nih.gov

A study on a water-soluble hydroquinone (B1673460) hydrochloride derivative of 17-AAG, known as IPI-504, revealed that it is preferentially retained in tumor tissues compared to plasma in a myeloma xenograft model. pnas.org This suggests that the drug may accumulate at the site of action, potentially enhancing its therapeutic efficacy. IPI-504 was also found to interconvert with 17-AAG in vitro and in vivo through an oxidation-reduction equilibrium. pnas.org

Role of Deuterium (B1214612) Labeling (d5) in Pharmacokinetic Tracing and Quantification

Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope deuterium, is a valuable tool in pharmacokinetic research. nih.govresearchgate.net The incorporation of deuterium into a drug molecule, such as in 17-(Allylamino-d5) Geldanamycin, serves several important purposes.

Firstly, deuterated compounds are used as internal standards in mass spectrometry-based bioanalytical methods. assumption.edu The mass difference between the deuterated and non-deuterated forms of the drug allows for precise and accurate quantification of the drug and its metabolites in biological samples like plasma, tissues, and urine. assumption.edu This is crucial for determining key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion rates.

Secondly, deuterium labeling can be used to trace the metabolic fate of a drug. assumption.edu By tracking the deuterated positions, researchers can identify the sites of metabolic modification and elucidate the metabolic pathways of the compound.

While the primary use of deuterium labeling in the context of this compound is likely for pharmacokinetic tracing and quantification, it is worth noting that deuteration can sometimes alter the pharmacokinetic properties of a drug. nih.govresearchgate.netnih.gov This is known as the "deuterium isotope effect" and can result from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can slow down metabolic reactions at the site of deuteration. assumption.edu This can potentially lead to a longer half-life and altered clearance of the drug. nih.govresearchgate.net However, the specific impact of the d5 labeling on the pharmacokinetics of 17-AAG would require direct comparative studies between the deuterated and non-deuterated compounds.

Comparative Pharmacokinetics with Non-labeled Analogs and Other Hsp90 Inhibitors

Pharmacokinetics of 17-AAG

17-AAG, the first Hsp90 inhibitor to enter clinical trials, has been the subject of numerous preclinical and clinical pharmacokinetic studies. nih.govaacrjournals.org Following intravenous administration in preclinical models, 17-AAG typically exhibits rapid distribution and a relatively short half-life. mdpi.com In dogs, a single intravenous dose of 17-AAG resulted in a rapid decline in plasma concentrations, with a half-life of 3-6 hours. mdpi.com The primary route of elimination for 17-AAG is through the hepatobiliary system, with less than 10% of the drug excreted in the urine in humans. mdpi.com

A significant aspect of 17-AAG's pharmacokinetics is its metabolism. It is metabolized to an active metabolite, 17-amino-17-demethoxygeldanamycin (17-AG), which also possesses Hsp90 inhibitory activity. nih.gov The half-life of 17-AG is generally longer than that of the parent compound, ranging from 6.2 to 7.6 hours. mdpi.com However, 17-AAG suffers from poor water solubility and low oral bioavailability, which has posed challenges in its clinical development. aacrjournals.orgspandidos-publications.com

Comparative Pharmacokinetics with 17-DMAG

17-DMAG is a second-generation, water-soluble analog of geldanamycin developed to overcome the formulation challenges associated with 17-AAG. Preclinical data indicate significant pharmacokinetic differences between 17-AAG and 17-DMAG. nih.gov 17-DMAG demonstrates a more favorable pharmacokinetic profile due to its increased water solubility, lower plasma protein binding, and reduced metabolic liability compared to 17-AAG. nih.gov While both are primarily cleared through the hepatobiliary system, the extent of their metabolism and plasma binding differs substantially. nih.gov In vitro studies have shown that 17-DMAG can be equally or more effective than 17-AAG in inhibiting cancer cell growth. spandidos-publications.com

The following table summarizes a comparison of key pharmacokinetic characteristics of 17-AAG and other Hsp90 inhibitors based on available preclinical data.

| Compound | Key Pharmacokinetic Characteristics | Reference |

| 17-AAG | - Poor water solubility- Low oral bioavailability- Rapid hepatobiliary clearance- Metabolism to active metabolite (17-AG) | aacrjournals.orgmdpi.com |

| 17-DMAG | - Increased water solubility- Lower plasma protein binding- Reduced metabolic liability compared to 17-AAG | nih.gov |

| SNX-2112 | - Fits a two-compartment model- Elimination half-life of approximately 10 hours in rats- Primarily excreted in feces | nih.gov |

| CCT018159 Series | - Rapid plasma clearance- Low oral bioavailability (1.8% to 29.6%)- Minimal renal excretion | nih.gov |

Potential Impact of Deuteration on Pharmacokinetics

Deuterium is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium at specific metabolically active sites within a drug molecule can alter its pharmacokinetic properties. This is primarily due to the "kinetic isotope effect," where the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This stronger bond can slow down the rate of metabolic reactions that involve the cleavage of this bond.

Theoretically, the deuteration of the allylamino group in this compound could lead to:

Reduced Rate of Metabolism: If the allylamino group is a site of significant metabolism for 17-AAG, the C-D bonds in the deuterated analog would be more resistant to enzymatic cleavage by cytochrome P450 enzymes. This could result in a slower rate of metabolism and clearance of the parent drug.

Altered Metabolite Profile: Deuteration could potentially alter the metabolic pathway, leading to a different ratio of metabolites or the formation of novel metabolites.

It is important to emphasize that these are hypothesized effects based on general principles of drug deuteration. Without direct preclinical studies on this compound, the precise impact of deuteration on its pharmacokinetic profile remains speculative. Further research is necessary to definitively characterize the pharmacokinetics of this deuterated analog and compare it to its non-labeled counterpart and other Hsp90 inhibitors.

Structure Activity Relationships Sar of 17 Allylamino D5 Geldanamycin and Analogs

Impact of C-17 Substitutions on Hsp90 Binding Affinity and Cellular Potency

The substitution of the methoxy (B1213986) group at the C-17 position of Geldanamycin (B1684428) has been a cornerstone of analog development, profoundly impacting Hsp90 binding affinity and cellular potency. The parent compound, Geldanamycin, while a potent Hsp90 inhibitor, was hampered by significant hepatotoxicity and poor solubility. researchgate.netnih.gov The strategic replacement of the C-17 methoxy group with various amine-based sidechains led to the development of semi-synthetic analogs with more favorable profiles. researchgate.net

One of the most notable early derivatives is 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG, also known as Tanespimycin). This modification resulted in a compound that retained potent Hsp90 inhibitory activity but with reduced toxicity. nih.gov Further research involved the synthesis and evaluation of extensive libraries of 17-alkylamino-17-demethoxygeldanamycin analogs to probe the SAR at this position. nih.gov

| Compound | C-17 Substituent | Relative Hsp90 Binding Affinity | Cell Growth Inhibition (IC50) | Key Characteristics |

|---|---|---|---|---|

| Geldanamycin | -OCH3 (Methoxy) | High | Potent | Parent compound, hepatotoxic, poor solubility researchgate.netnih.gov |

| 17-AAG (Tanespimycin) | -NH-CH2-CH=CH2 (Allylamino) | High (IC50 ~5 nM) medchemexpress.com | Potent | Less toxic than Geldanamycin nih.gov |

| 17-DMAG (Alvespimycin) | -NH-(CH2)2-N(CH3)2 (Dimethylaminoethylamino) | High | Very Potent | Improved water solubility nih.gov |

| 17-AG | -NH2 (Amino) | Active | Active | Active metabolite of 17-AAG nih.govnih.gov |

| IPI-504 (Retaspimycin) | -NH-CH2-CH=CH2 (Allylamino) | Slightly more potent than 17-AAG nih.gov | Potent | Highly soluble hydroquinone (B1673460) form of 17-AAG nih.gov |

Role of the Allylamino Moiety in Pharmacological Activity

The introduction of the allylamino group at the C-17 position to create 17-AAG was a pivotal breakthrough in the development of Geldanamycin-based Hsp90 inhibitors. This specific moiety confers several pharmacological advantages over the original methoxy group.

Firstly, the substitution of an amine for the methoxy group reduces the electron-withdrawing nature of the quinone ring. This modification is thought to contribute to the reduced hepatotoxicity observed with 17-AAG compared to Geldanamycin. researchgate.net Secondly, 17-AAG exhibits a significantly higher binding affinity for Hsp90 derived from tumor cells—reportedly up to 100-fold greater—than for Hsp90 from normal cells. medchemexpress.com This selectivity is attributed to the fact that in cancer cells, Hsp90 exists predominantly in an active, multi-chaperone complex conformation, which has a higher affinity for the inhibitor. oncotarget.com

The allylamino group itself is a site of metabolic activity. Upon binding to Hsp90, 17-AAG inhibits the chaperone's essential ATPase activity, leading to the misfolding and subsequent degradation of Hsp90 client proteins, such as CRAF, CDK4, and Bcr-Abl, via the ubiquitin-proteasome pathway. nih.govoncotarget.com This targeted degradation of multiple oncoproteins simultaneously underlies the potent anti-cancer effects of the compound.

Influence of Deuterium (B1214612) Labeling on Binding and Activity Profiles

The development of 17-(Allylamino-d5) Geldanamycin represents a sophisticated medicinal chemistry strategy aimed at optimizing the drug's pharmacokinetic properties. This strategy involves replacing five hydrogen atoms on the allylamino side chain with their heavier, stable isotope, deuterium. While direct experimental data on the binding and activity of this specific deuterated compound are not extensively published in readily available literature, the rationale for its design is well-founded in the principles of the kinetic isotope effect (KIE). wikipedia.orgnih.gov

The C-H bond is weaker than the C-D bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as a rate-determining step will proceed more slowly when that hydrogen is replaced with deuterium. wikipedia.orglibretexts.org Metabolic studies of 17-AAG have shown that its 17-allylamino side chain is a site of extensive oxidative metabolism, primarily by cytochrome P450 enzymes (CYP3A4 being a major contributor). nih.govnih.gov This metabolism leads to the formation of metabolites, including the active metabolite 17-amino-17-demethoxygeldanamycin (17-AG). nih.gov

By deuterating the allylamino group ("-d5"), the goal is to slow down this metabolic breakdown. This "metabolic switching" can potentially lead to:

Increased drug exposure: A slower rate of metabolism can increase the half-life of the parent compound in the body.

Improved pharmacokinetic profile: Deuteration may lead to a higher maximum plasma concentration (Cmax) and a larger area under the curve (AUC), meaning the body is exposed to a therapeutic level of the drug for a longer duration. nih.gov

This approach has been successfully used to improve the properties of other drugs by protecting metabolically vulnerable positions. nih.govnih.gov Therefore, the design of this compound is a rational attempt to enhance the clinical utility of the 17-AAG scaffold by improving its metabolic stability, without altering its fundamental mechanism of binding to Hsp90.

Rational Design of Next-Generation Hsp90 Inhibitors Based on SAR

The wealth of SAR data generated from Geldanamycin and its C-17 substituted analogs has been instrumental in the rational design of next-generation Hsp90 inhibitors. The initial success of 17-AAG validated Hsp90 as a therapeutic target but also highlighted limitations, such as poor solubility and the need for intravenous administration, which spurred further innovation. nih.gov

Key learnings from SAR studies that guided future design include:

Improving Physicochemical Properties: The discovery that more hydrophilic side chains at C-17, like in 17-DMAG, could dramatically improve water solubility without sacrificing potency was a major step forward. nih.gov This led to the development of analogs with better suitability for clinical formulation.

Modulating the Quinone Ring: The hepatotoxicity associated with the benzoquinone moiety of early Geldanamycin analogs was a significant concern. This led to strategies aimed at modifying this part of the molecule. One successful approach was the development of the hydroquinone form of 17-AAG, known as IPI-504 (Retaspimycin). This compound is not only highly water-soluble but was also found to be a slightly more potent inhibitor of Hsp90. nih.gov

Exploring Novel Scaffolds: While the ansamycin (B12435341) structure provided the initial template, its inherent liabilities prompted the search for entirely new chemical scaffolds that could bind to the N-terminal ATP pocket of Hsp90. This has led to the development of fully synthetic, second-generation inhibitors based on purine (B94841) and other heterocyclic scaffolds, designed to have improved drug-like properties over the natural product-derived compounds.

In essence, the journey from Geldanamycin to 17-AAG and its deuterated variant, and onward to newer synthetic inhibitors, exemplifies a classic medicinal chemistry progression. Each generation of compounds was rationally designed based on the successes and failures of its predecessors, with the SAR of C-17 modifications providing the fundamental blueprint for creating Hsp90 inhibitors with enhanced potency, selectivity, and clinical applicability.

Therapeutic Potential in Preclinical Disease Models

Oncology Applications

Efficacy in Solid Tumor Xenograft Models

17-(Allylamino-d5) Geldanamycin (B1684428), a derivative of Geldanamycin, has demonstrated significant anti-tumor activity in a variety of solid tumor xenograft models. nih.gov Its mechanism of action, centered on the inhibition of Heat Shock Protein 90 (Hsp90), allows it to target multiple signaling pathways that are frequently dysregulated in cancer. nih.gov

Breast and Lung Cancer: In preclinical studies, the inhibition of Hsp90 by compounds like 17-AAG has been shown to destabilize client proteins crucial for the growth and survival of breast cancer cells. nih.gov Similarly, in non-small cell lung cancer models, 17-AAG has been observed to modulate metastasis-related phenotypes. nih.gov

Glioblastoma: In models of glioblastoma multiforme (GBM), 17-AAG has shown the ability to inhibit the growth of human glioma cell lines and tumorigenic glioma stem cells, both in laboratory settings and in living organisms. nih.govnih.gov This inhibitory effect was observed regardless of the tumor's p53, PTEN, or EGFR genetic status. nih.gov The lipophilic nature of 17-AAG facilitates its passage across the blood-brain barrier, enhancing its potential to target brain tumors directly. nih.gov Studies have shown that 17-AAG can inhibit the growth of intracranial tumors. nih.gov However, acquired resistance to 17-AAG has been observed in glioblastoma cells, potentially linked to a decrease in NQO1 activity. nih.gov

Prostate Cancer: Clinical activity of 17-AAG has been noted in prostate cancer, highlighting its potential as a therapeutic agent for this malignancy. nih.gov

Melanoma: 17-AAG has demonstrated activity in human melanoma models. nih.gov Signs of clinical activity have also been observed in patients with melanoma. nih.gov

Ovarian Cancer: The therapeutic benefits of Hsp90 inhibitors are being explored in various cancers, including ovarian cancer.

Gallbladder Cancer: In a xenograft model of gallbladder cancer, 17-AAG treatment led to a significant reduction in tumor size. oncotarget.com This effect was associated with a decrease in the phosphorylation of AKT, a key protein in cell survival pathways. oncotarget.com

Pheochromocytoma: Treatment with 17-AAG resulted in a marked reduction in the volume and weight of PC12 pheochromocytoma cell tumor xenografts in mice. mssm.edu This was accompanied by a significant inhibition of Hsp90 and its client proteins. mssm.edu

Table 1: Summary of 17-AAG Efficacy in Solid Tumor Xenograft Models

| Cancer Type | Model System | Key Findings |

|---|---|---|

| Glioblastoma | Human glioma cell lines and intracranial tumors | Inhibited growth of glioma cells and stem cells, effective regardless of PTEN, p53, EGFR status. nih.govnih.gov |

| Gallbladder Cancer | G-415 cell xenograft in NOD-SCID mice | 69.6% reduction in tumor size compared to control. oncotarget.com |

| Pheochromocytoma | PC12 cell xenograft in mice | Marked reduction in tumor volume and weight. mssm.edu |

| Melanoma | Human melanoma models | Demonstrated anti-tumor activity. nih.gov |

Activity in Hematological Malignancy Models

The therapeutic utility of 17-AAG extends to various hematological malignancies, where it targets key oncoproteins dependent on Hsp90 for their stability and function.

Bcr-Abl-positive Leukemias: Hsp90 is known to chaperone the Bcr-Abl fusion protein, a hallmark of certain types of leukemia. nih.gov By inhibiting Hsp90, 17-AAG can promote the degradation of this oncoprotein.

Myeloma: 17-AAG has shown efficacy in myeloma cell lines and in vivo xenograft models. nih.gov Its hydroquinone (B1673460) hydrochloride derivative, IPI-504, has also demonstrated potent anti-tumor activity in myeloma models, both as a single agent and in combination with other therapies. nih.gov Clinical activity with 17-AAG has been observed in multiple myeloma patients. nih.gov

Neuroblastoma: In neuroblastoma cell lines, 17-AAG treatment has been shown to significantly inhibit cellular proliferation, viability, and migration. frontiersin.org It also induced apoptosis and reduced the self-renewal potential of cancer stem cells in MYCN-amplified neuroblastoma cells. frontiersin.org The drug's ability to target both the bulk tumor cells and the cancer stem cell sub-population highlights its potential to overcome treatment resistance. frontiersin.org

Table 2: Effects of 17-AAG in Hematological Malignancy Models

| Malignancy | Model System | Key Findings |

|---|---|---|

| Myeloma | Myeloma cell lines and xenograft models | Potent anti-tumor activity as a single agent and in combination with bortezomib (B1684674). nih.gov |

| Neuroblastoma | IMR-32 and SK-N-SH human NB cell lines | Inhibited proliferation, migration, and induced apoptosis. Reduced cancer stem cell self-renewal. frontiersin.org |

Radiosensitization in Tumor Models

17-AAG has been shown to enhance the effectiveness of radiation therapy in various tumor models. This radiosensitizing effect is attributed to its ability to inhibit the repair of radiation-induced DNA damage and to promote apoptosis in cancer cells. In glioblastoma models, 17-AAG has been found to synergize with radiation to inhibit tumor growth, both in cell cultures and in intracranial tumors. nih.gov This suggests that combining Hsp90 inhibitors with radiation could be a promising strategy to improve outcomes for patients with radioresistant tumors. oncotarget.com The mechanism of radiosensitization involves the inhibition of key survival pathways, such as the PI3K-Akt pathway. oncotarget.com

Neurodegenerative Disease Models

Neuroprotection and Attenuation of Disease Progression in In Vitro Systems

The accumulation of misfolded and aggregated proteins is a common feature of many neurodegenerative diseases. frontiersin.org As a molecular chaperone, Hsp90 plays a role in the folding and stability of several proteins implicated in these disorders. nih.gov In vitro models have been instrumental in elucidating the potential neuroprotective effects of 17-AAG. nih.gov By inhibiting Hsp90, 17-AAG can promote the degradation of aggregation-prone proteins. nih.gov For instance, in cell models of spinal and bulbar muscular atrophy (SBMA), 17-AAG preferentially induced the degradation of the mutant androgen receptor, a key pathogenic protein in this disease. nih.govresearchgate.net This effect was accompanied by an induction of other heat shock proteins, such as Hsp70 and Hsp40, which can further aid in protein quality control. nih.govresearchgate.net These findings from in vitro systems suggest that Hsp90 inhibition could be a viable therapeutic strategy to combat the proteotoxicity that underlies many neurodegenerative conditions. youtube.com

Efficacy in In Vivo Models of Polyglutamine Diseases

Polyglutamine (polyQ) diseases, such as spinal and bulbar muscular atrophy (SBMA) and Huntington's disease, are a group of inherited neurodegenerative disorders caused by an expanded CAG repeat in the respective genes. nih.govinvivobiosystems.com This leads to the production of proteins with an abnormally long polyglutamine tract, making them prone to misfolding and aggregation. escholarship.org

In a transgenic mouse model of SBMA, administration of 17-AAG markedly ameliorated motor impairments. nih.govresearchgate.net This therapeutic effect was associated with a reduction in the levels of both monomeric and aggregated forms of the mutant androgen receptor in the affected tissues. nih.govresearchgate.net The study also revealed that the mutant androgen receptor had a higher affinity for the Hsp90 chaperone complex compared to its wild-type counterpart, making it more susceptible to degradation upon Hsp90 inhibition. nih.govresearchgate.net

Similarly, in a Drosophila model of Huntington's disease, small-molecule inhibitors of polyQ aggregation have been shown to suppress neurodegeneration in vivo. nih.gov While direct studies of 17-AAG in Huntington's disease animal models have yielded mixed results, the principle of targeting protein aggregation through chaperone modulation remains a promising therapeutic avenue. nih.gov

Table 3: Efficacy of 17-AAG in In Vivo Models of Polyglutamine Diseases

| Disease Model | Animal Model | Key Findings |

|---|---|---|

| Spinal and Bulbar Muscular Atrophy (SBMA) | Transgenic mouse model | Markedly ameliorated motor impairments; reduced levels of monomeric and aggregated mutant androgen receptor. nih.govresearchgate.net |

| Huntington's Disease (HD) | Drosophila model | Small-molecule inhibitors of polyQ aggregation suppressed neurodegeneration. nih.gov |

Anti-infective Applications

The essential role of Hsp90 in the life cycle of various pathogens has led to the investigation of its inhibitors as potential anti-infective agents.

Hsp90 is a validated target in the malaria parasite, Plasmodium falciparum. d-nb.info Inhibition of the parasite's Hsp90 (PfHsp90) has been shown to block the transition from the ring to the trophozoite stage of its lifecycle. researchgate.net

Preclinical studies have demonstrated the anti-malarial potential of geldanamycin derivatives. In a mouse model infected with Plasmodium yoelii, treatment with 17-AAG showed anti-malarial activity. nih.gov While specific data on the efficacy of 17-(Allylamino-d5) Geldanamycin is not available, the results with 17-AAG suggest that this class of compounds warrants further investigation for treating malaria. nih.gov Another study also highlighted that 17-AAG has activity against the asexual blood stage of the parasite in mouse models. researchgate.net

Interactive Table: Preclinical Anti-malarial Activity of Geldanamycin Derivatives

| Compound | Parasite Model | Key Findings | Reference |

|---|---|---|---|

| 17-AAG | Plasmodium yoelii (in mice) | Demonstrated anti-malarial activity. | nih.gov |

| 17-AAG | Plasmodium-infected mouse models | Active against the asexual blood stage. | researchgate.net |

Other Preclinical Therapeutic Areas Related to Hsp90 Dysfunction

The primary focus of preclinical and clinical research for 17-AAG has been in oncology, due to the reliance of many cancer-driving proteins on Hsp90 for their stability and function.

In preclinical cancer models, 17-AAG has demonstrated significant antitumor activity. mdpi.com It has been shown to down-regulate the expression of key oncogenic proteins, including HER2, Akt, and Raf-1. nih.govnih.gov For instance, in models of breast cancer, 17-AAG has been shown to reduce levels of the ErbB2 (HER2) receptor and inhibit the proliferation of tumor cells, including those resistant to other therapies. nih.gov

Furthermore, preclinical studies have explored the use of 17-AAG as a radiosensitizer. In human cervical carcinoma cell lines, treatment with 17-AAG enhanced the cytotoxic effects of ionizing radiation. nih.gov This effect was also observed in mouse models, suggesting a potential role for Hsp90 inhibitors in combination with radiation therapy. nih.gov The mechanism is believed to involve the downregulation of proteins involved in prosurvival signaling cascades. nih.gov

Interactive Table: Preclinical Therapeutic Applications of 17-AAG

| Therapeutic Area | Model System | Key Findings | Reference |

|---|---|---|---|

| Oncology (Breast Cancer) | Trastuzumab-resistant breast tumor cell line (JIMT-1) | Reduced ErbB2 levels and inhibited cell proliferation. | nih.gov |

| Oncology (Cervical Cancer) | Human cervical carcinoma cell lines (HeLa and SiHa) and mouse models | Enhanced the cytotoxic effects of ionizing radiation. | nih.gov |

Mechanisms of Resistance to Hsp90 Inhibition in Preclinical Contexts

Intrinsic Resistance Mechanisms

Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to Hsp90 inhibitors from the outset of treatment. One key mechanism involves the multidrug resistance (MDR) pump. nih.gov For instance, studies with the parent compound geldanamycin (B1684428) showed that breast cancer cells overexpressing the MDR pump were cross-resistant to geldanamycin. nih.gov This suggests that the inhibitor can be a substrate for efflux pumps, preventing it from reaching the necessary intracellular concentrations to inhibit Hsp90. nih.gov

Acquired Resistance Pathways and Molecular Adaptations

Acquired resistance develops in tumor cells after an initial period of sensitivity to the Hsp90 inhibitor. youtube.com This often involves the selection and expansion of cell populations with specific molecular changes that circumvent the drug's effects.

Role of NQO1 Activity and Polymorphisms

A primary mechanism of acquired resistance to 17-AAG is the reduction or loss of NQO1 activity. nih.govnih.gov NQO1 is a flavoenzyme that catalyzes the two-electron reduction of the benzoquinone moiety of 17-AAG to its hydroquinone (B1673460) form (17-AAGH2). nih.govmdpi.com This hydroquinone metabolite binds to Hsp90 with a significantly higher affinity than the parent compound, making it a more potent inhibitor. nih.govnih.govmdpi.com

In preclinical models, cancer cells can develop resistance to 17-AAG by downregulating the expression of NQO1. nih.govnih.gov Studies in glioblastoma and melanoma cell lines have shown that continuous exposure to 17-AAG leads to the selection of cells with diminished NQO1 protein and mRNA levels. nih.gov This loss of NQO1 prevents the efficient conversion of 17-AAG to its active hydroquinone state, thereby reducing the drug's efficacy. nih.govnih.gov

Another layer of complexity is added by genetic polymorphisms in the NQO1 gene. The NQO1 C609T (Pro187Ser) polymorphism, known as NQO12, results in a protein with a much shorter half-life that is rapidly degraded. nih.gov Individuals or cell lines homozygous for the NQO12 allele are essentially devoid of NQO1 activity. nih.gov In preclinical studies, exposure to 17-AAG can select for cells that are homozygous for this inactive polymorphism, representing another path to acquired resistance. nih.gov The clinical relevance is underscored by the fact that tumors with low NQO1 status, either through downregulation or inactivating polymorphisms, are predicted to be less responsive to ansamycin-based Hsp90 inhibitors. nih.govnih.gov

| Model System | Resistance Mechanism | Key Finding | Reference |

| Glioblastoma Cell Lines | Decreased NQO1 Expression | Continuous 17-AAG exposure led to resistant cells with significantly lower NQO1 mRNA and protein levels. | nih.gov |

| Pancreatic Cancer Cells | Inhibition of NQO1 Activity | The NQO1 inhibitor ES936 abrogated the sensitivity of NQO1-expressing cells to 17-AAG. | nih.gov |

| Glioblastoma Cell Lines | Selection of NQO12 Polymorphism | Resistant cell lines were found to have selected for the inactive NQO12 polymorphism. | nih.gov |

| Breast Cancer Cell Lines | NQO1-dependent Metabolism | Cells lacking NQO1 (due to polymorphism) were 12-fold less sensitive to 17-AAG than NQO1-expressing cells. | nih.gov |

Alterations in Hsp90 Co-Chaperone Expression

The function of Hsp90 is tightly regulated by a dynamic cohort of co-chaperones that assist in the ATPase cycle and client protein maturation. nih.govscilit.com Alterations in the expression or function of these co-chaperones can impact the sensitivity of cancer cells to Hsp90 inhibitors.

Aha1 (Activator of Hsp90 ATPase homolog 1): Aha1 is a key co-chaperone that stimulates the ATPase activity of Hsp90, a critical step for the chaperone cycle and client protein activation. nih.govtheadl.com Elevated expression of Aha1 has been observed in some cancers. nih.gov Preclinical studies have shown that the levels of Aha1 can influence drug sensitivity. For instance, knockdown of Aha1 in human colon cancer cells was shown to increase their sensitivity to 17-AAG. nih.gov This suggests that high levels of Aha1 may contribute to resistance by promoting a more efficient Hsp90 chaperone cycle, potentially requiring higher inhibitor concentrations for effective disruption.

p23: The co-chaperone p23 binds to Hsp90 in its ATP-bound state, stabilizing the complex and inhibiting the ATPase activity. nih.gov Its role in drug resistance is complex. Hyperacetylation of Hsp90, which can be induced by inhibitors, decreases its affinity for p23, leading to client protein degradation. nih.gov Therefore, alterations that stabilize the Hsp90-p23 interaction could theoretically confer resistance, although this is less commonly cited as a primary resistance mechanism compared to NQO1 loss.

| Co-chaperone | Function | Role in Resistance | Reference |

| Aha1 | Stimulates Hsp90's ATPase activity. | Elevated Aha1 expression may contribute to resistance. Knockdown of Aha1 can increase sensitivity to 17-AAG. | nih.govnih.gov |

| p23 | Stabilizes the ATP-bound state of Hsp90. | Altered Hsp90-p23 interaction can influence drug sensitivity and client protein stability. | nih.gov |

| Cdc37 | Recruits kinase client proteins to Hsp90. | Phosphorylation of Cdc37 can enhance sensitivity to Hsp90 inhibitors in some cancer cells. | nih.gov |

Drug Delivery Systems and Targeted Approaches in Preclinical Development

Nanoparticle-Based Drug Delivery for Improved Pharmacokinetics and Tumor Targeting

No studies were found that specifically investigate the encapsulation or conjugation of 17-(Allylamino-d5) Geldanamycin (B1684428) with nanoparticles to enhance its pharmacokinetic profile or to achieve targeted delivery to tumor tissues. Research in this area for the non-deuterated 17-AAG has shown the potential of nanoparticle systems to improve its poor water solubility and provide preferential accumulation in tumors, but these findings cannot be directly attributed to the d5-deuterated analogue without specific experimental evidence.

Cross-Linked Nanoassemblies for Sustained Release

There is no available data on the use of cross-linked nanoassemblies for the sustained release of 17-(Allylamino-d5) Geldanamycin. This advanced formulation strategy, which has been explored for 17-AAG to control its release and maintain therapeutic concentrations over time, has not been reported for the deuterated version.

Targeted Protein Degradation Approaches (e.g., PROTACs) Utilizing Geldanamycin Scaffolds

There are no published reports on the use of the this compound scaffold in the development of Proteolysis Targeting Chimeras (PROTACs). The Geldanamycin scaffold itself is of interest for creating PROTACs aimed at the degradation of Hsp90 or its client proteins. However, the incorporation of the deuterated allylamino moiety into such a construct and its subsequent biological evaluation has not been documented.

Analytical Methodologies and Research Applications of 17 Allylamino D5 Geldanamycin

Use as an Internal Standard in Quantitative Bioanalysis (e.g., LC-MS/MS)

In the realm of quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard. 17-(Allylamino-d5) Geldanamycin (B1684428) is ideally suited for this purpose in the quantification of 17-AAG and its metabolites in various biological samples such as plasma and tissue homogenates.

The rationale for using a deuterated internal standard lies in its ability to mimic the analyte of interest during sample preparation, chromatography, and ionization in the mass spectrometer. Any variations or losses that occur during these steps will affect both the analyte and the internal standard to a similar extent. This co-behavior allows for accurate correction of the analytical signal, leading to reliable quantification.

During LC-MS/MS method development, specific multiple reaction monitoring (MRM) transitions are established for both 17-AAG and 17-(Allylamino-d5) Geldanamycin. The five-dalton mass difference ensures that the precursor and product ions of the internal standard are clearly distinguishable from those of the analyte, preventing cross-talk and interference.

Table 1: Illustrative MRM Transitions for 17-AAG and its Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 17-AAG | Value | Value |

| This compound | Value + 5 | Value + 5 |

Note: Specific m/z values would be determined during method development and are dependent on the ionization mode and adduct formation.

Application in Metabolite Identification and Profiling Studies

While the primary use of this compound is as an internal standard for the parent drug, it can also play a role in metabolite identification and profiling. The metabolism of 17-AAG is known to be complex, involving pathways such as oxidation, reduction, and conjugation.

In research settings, co-incubation of a biological system (e.g., liver microsomes, hepatocytes) with a mixture of 17-AAG and this compound can aid in distinguishing true metabolites from background matrix components. The resulting metabolites of the deuterated compound will exhibit the same deuterium (B1214612) label and mass shift as the parent, creating characteristic isotopic doublets in the mass spectra. This "isotope pattern" serves as a clear indicator of a drug-related species.

Isotopic Labeling for Investigating Drug Distribution in Preclinical Models

Isotopically labeled compounds are invaluable for studying the absorption, distribution, metabolism, and excretion (ADME) of a drug in preclinical animal models. While radiolabeled compounds are often used for this purpose, stable isotope-labeled compounds like this compound can be employed in certain mass spectrometry-based tissue distribution studies.

By administering the deuterated compound, researchers can track its presence and concentration in various tissues and organs over time. This provides crucial information on where the drug accumulates, which can be correlated with both efficacy and potential toxicity. The ability to differentiate the administered deuterated drug from any endogenous compounds at the same nominal mass is a key advantage of this approach.

Characterization in Analytical Method Development and Validation

The development and validation of a robust bioanalytical method are prerequisites for preclinical and clinical studies. This compound is an integral component in the validation of LC-MS/MS assays for 17-AAG. During method validation, parameters such as accuracy, precision, linearity, selectivity, and stability are assessed.

The internal standard is used to construct calibration curves and quality control samples. The consistency of the analyte-to-internal standard peak area ratio across the validation experiments demonstrates the reliability of the method.

Table 2: Typical Parameters Assessed During Method Validation Using a Deuterated Internal Standard

| Validation Parameter | Description | Role of this compound |

| Accuracy | The closeness of the measured concentration to the true concentration. | Used to correct for variability and ensure accurate quantification of quality control samples. |

| Precision | The degree of scatter among a series of measurements. | The consistent response ratio to the analyte minimizes variability in results. |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Used to generate the calibration curve against which unknown sample concentrations are determined. |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | The unique mass of the deuterated standard ensures it does not interfere with the analyte or other matrix components. |

| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | Helps to compensate for matrix-induced suppression or enhancement of the analyte signal. |

| Recovery | The efficiency of the extraction process. | The ratio of the internal standard in extracted samples versus unextracted samples helps to assess and normalize for extraction efficiency. |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions. | Used to demonstrate the stability of the analyte during sample storage and processing. |

Future Directions and Unanswered Questions in 17 Allylamino D5 Geldanamycin Research

Exploration of Novel Hsp90 Client Proteins and Associated Pathways

While many Hsp90 client proteins are well-documented, the full extent of the Hsp90 interactome remains an active area of investigation. nih.govnih.gov Future research must focus on identifying and validating novel client proteins and the signaling pathways they govern, which are disrupted by 17-(Allylamino-d5) Geldanamycin (B1684428).